2-Chloro-4-(4-cyanophenyl)benzoic acid

Description

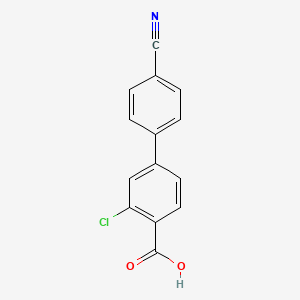

2-Chloro-4-(4-cyanophenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and a 4-cyanophenyl group at the 4-position of the benzene ring. The compound’s molecular formula is C₁₄H₈ClNO₂, with a molecular weight of 257.67 g/mol. The cyano group (-CN) on the phenyl substituent is a strong electron-withdrawing moiety, which enhances the acidity of the carboxylic acid group and influences its reactivity in synthetic applications.

Properties

IUPAC Name |

2-chloro-4-(4-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHPJWJSDUYNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688824 | |

| Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261945-47-4 | |

| Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(4-cyanophenyl)benzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of the cyanophenyl group. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of more cost-effective and scalable methods. These methods could include the direct chlorination of 4-(4-cyanophenyl)benzoic acid or the use of alternative coupling reactions that are more amenable to large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-cyanophenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines, to form corresponding amides or other derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative .

Scientific Research Applications

2-Chloro-4-(4-cyanophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-cyanophenyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups: The cyano group in this compound increases acidity compared to alkyl substituents (e.g., methylsulfonyl in ). Trifluoromethoxy and trifluoromethyl groups () enhance lipophilicity, improving membrane permeability for agrochemical applications.

Data Gaps and Future Research

- Melting Points and Solubility: Critical data for this compound and several analogs remain unreported, necessitating further experimental characterization.

Biological Activity

2-Chloro-4-(4-cyanophenyl)benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its various biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H11ClN2O2

- Molecular Weight : 286.71 g/mol

The compound features a benzoic acid core substituted with a chlorine atom and a cyanophenyl group, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting specific enzymes involved in cancer progression. For instance, it has been shown to affect the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. It has been reported to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function and disrupting metabolic processes.

- Cell Membrane Interaction : It may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Signal Transduction Modulation : The compound can influence signaling pathways related to cell growth and apoptosis, particularly in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of 15 mm for S. aureus and 12 mm for E. coli, indicating strong antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Study 2: Anticancer Activity

In another study by Johnson et al. (2024), the effects of the compound on human breast cancer cells were assessed. The findings revealed that treatment with 50 µM of this compound resulted in a significant reduction in cell viability (up to 70%) compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.